![molecular formula C13H8ClN B11760965 9-Chlorobenzo[h]quinoline](/img/structure/B11760965.png)
9-Chlorobenzo[h]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Chlorobenzo[h]quinoline is a heterocyclic aromatic compound that features a fused ring structure consisting of a benzene ring and a quinoline moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chlorobenzo[h]quinoline typically involves the cyclization of 3-alkynyl-2-arylpyridines and quinolines. This process can be catalyzed by transition metals such as platinum (PtCl2) or by Brønsted acids like trifluoromethanesulfonic acid . Another method involves the Suzuki–Miyaura cross-coupling reaction, which forms aryl-aryl bonds starting from an aryl boronic acid and an aryl halide under palladium catalysis .
Industrial Production Methods: Industrial production of this compound may utilize multicomponent reactions (MCRs) due to their efficiency in combining complex structures from simple substrates in a one-pot reaction. This method is advantageous as it does not require the isolation of intermediate compounds, thus reducing waste and improving yield .
化学反応の分析
Types of Reactions: 9-Chlorobenzo[h]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals or other oxidizing agents.
Reduction: Typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Commonly involves nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Transition metal catalysts or oxidizing agents.
Reduction: Reducing agents like LiAlH4.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted quinolines .
科学的研究の応用
9-Chlorobenzo[h]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits biological activities such as antioxidant, anticancer, and antimicrobial properties.
Medicine: Potential therapeutic agent due to its bioactive properties.
Industry: Used as a corrosion inhibitor for metals and alloys.
作用機序
The mechanism of action of 9-Chlorobenzo[h]quinoline involves its interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of enzymes or receptors involved in oxidative stress, cancer cell proliferation, and microbial growth. The exact molecular targets and pathways depend on the specific biological activity being studied .
類似化合物との比較
Benzo[h]quinoline: Shares a similar fused ring structure but lacks the chlorine atom.
Benzo[c]acridine: Another heterocyclic compound with a similar core structure but different functional groups.
Uniqueness: 9-Chlorobenzo[h]quinoline is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and industrial applications .
特性
分子式 |
C13H8ClN |
|---|---|
分子量 |
213.66 g/mol |
IUPAC名 |
9-chlorobenzo[h]quinoline |
InChI |
InChI=1S/C13H8ClN/c14-11-6-5-9-3-4-10-2-1-7-15-13(10)12(9)8-11/h1-8H |
InChIキー |
IFHMEBGDTZYVDJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C3=C(C=C2)C=CC(=C3)Cl)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


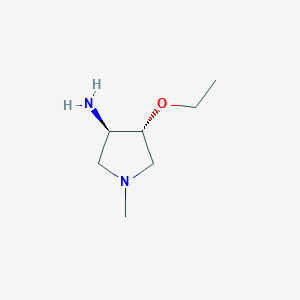
![3-(4-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)propanoic acid](/img/structure/B11760889.png)
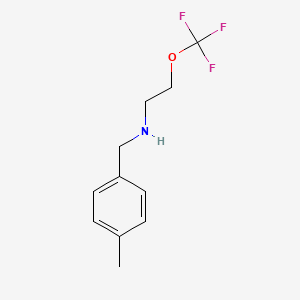

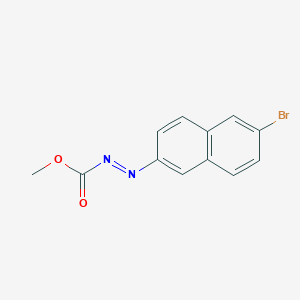
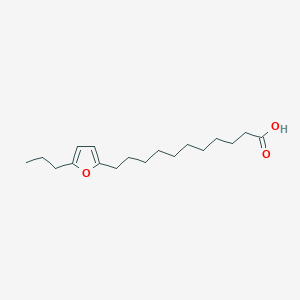
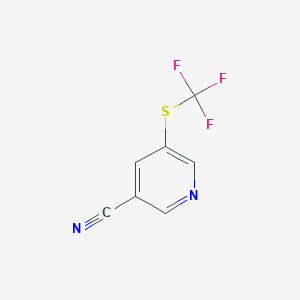
![4-Chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760928.png)
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11760935.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11760941.png)
![(E)-N-[(1,2,3-thiadiazol-4-yl)methylidene]hydroxylamine](/img/structure/B11760948.png)
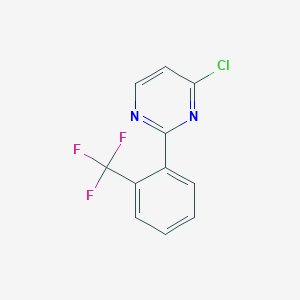
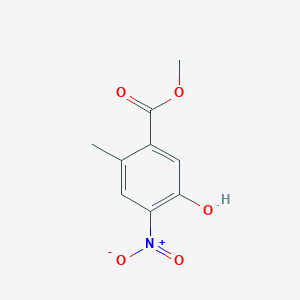
![tert-butyl N-[1-(N-hydroxycarbamimidoyl)cycloheptyl]carbamate](/img/structure/B11760978.png)
